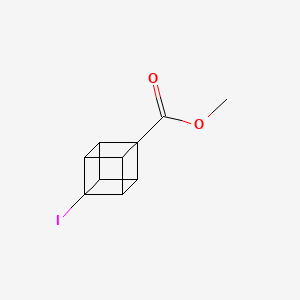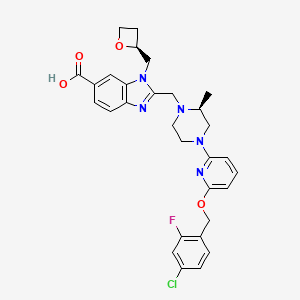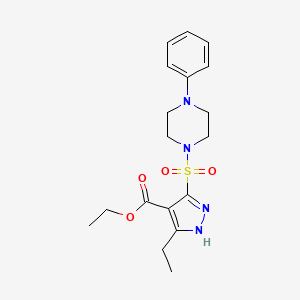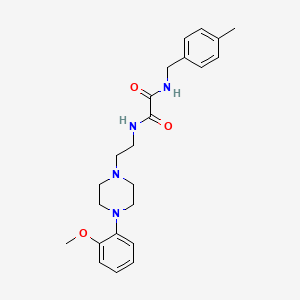
4-碘代立方烷-1-甲酸甲酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-iodocubane-1-carboxylate is a chemical compound belonging to the cubane family. Cubane is a highly strained, cage-like hydrocarbon with a unique cubic structure.
科学研究应用
Methyl 4-iodocubane-1-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex cubane derivatives, which are of interest due to their unique structural properties.
Biology and Medicine:
Industry: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of novel materials with specific properties.
作用机制
Target of Action
Methyl 4-iodocubane-1-carboxylate is a synthetic compound that primarily targets arylthiolate and diphenylphosphanide ions . These ions play a crucial role in various biochemical reactions, particularly in the formation of thioaryl- and diphenylphosphoryl-cubane derivatives .
Mode of Action
The compound interacts with its targets through a process known as photoinduced nucleophilic substitution . This process involves the use of Methyl 4-iodocubane-1-carboxylate and 1,4-diiodocubane as reagents, which react with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide . The reactions proceed to afford thioaryl- and diphenylphosphoryl-cubane derivatives .
Biochemical Pathways
The biochemical pathways affected by Methyl 4-iodocubane-1-carboxylate involve the synthesis of cubane derivatives. The compound modifies the cubane nucleus, leading to the formation of thioaryl- and diphenylphosphoryl-cubane derivatives . These derivatives can have various downstream effects, depending on their specific structures and properties.
Result of Action
The primary result of Methyl 4-iodocubane-1-carboxylate’s action is the production of thioaryl- and diphenylphosphoryl-cubane derivatives . These derivatives could potentially have various molecular and cellular effects, depending on their specific structures and properties.
Action Environment
The action of Methyl 4-iodocubane-1-carboxylate is influenced by environmental factors such as the presence of light and the type of solvent used. For instance, the compound’s reaction with its targets occurs under irradiation in liquid ammonia and dimethylsulphoxide . Other environmental factors, such as temperature and pH, could also potentially influence the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
Methyl 4-iodocubane-1-carboxylate plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. It interacts with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide . These interactions lead to the formation of thioaryl- and diphenylphosphoryl-cubane derivatives. The nature of these interactions is primarily driven by electron transfer steps, which are crucial for the initiation and propagation of the reaction cycle.
Cellular Effects
Methyl 4-iodocubane-1-carboxylate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. While specific studies on its cellular effects are limited, its role in nucleophilic substitution reactions suggests that it may impact cellular functions by altering the availability of key biomolecules involved in these processes
Molecular Mechanism
The molecular mechanism of action of Methyl 4-iodocubane-1-carboxylate involves its participation in the unimolecular radical nucleophilic substitution (SRN1) process. This process is mediated by electron transfer steps, where the compound undergoes dissociative electron transfer, leading to the formation of radical anion intermediates . These intermediates then propagate the reaction cycle, resulting in the formation of new chemical bonds and the release of halide anions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-iodocubane-1-carboxylate can change over time due to its stability and degradation. The compound has been shown to be photostable, with a significant portion of it remaining intact after prolonged irradiation in the absence of a nucleophile
Metabolic Pathways
Methyl 4-iodocubane-1-carboxylate is involved in metabolic pathways that include interactions with various enzymes and cofactors. Its role in nucleophilic substitution reactions suggests that it may influence metabolic flux and metabolite levels by altering the availability of key intermediates and products in these pathways
Transport and Distribution
The transport and distribution of Methyl 4-iodocubane-1-carboxylate within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and potential therapeutic applications.
Subcellular Localization
Methyl 4-iodocubane-1-carboxylate’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors can influence its activity and function within the cell
准备方法
Synthetic Routes and Reaction Conditions
Methyl 4-iodocubane-1-carboxylate can be synthesized through a series of reactions starting from cubane derivatives. One common method involves the iodination of cubane derivatives followed by esterification. For example, methyl 4-iodocubane-1-carboxylate can be prepared by reacting 1,4-diiodocubane with arylthiolate and diphenylphosphanide ions under irradiation in liquid ammonia and dimethylsulphoxide . The reactions proceed to afford thioaryl- and diphenylphosphoryl-cubane derivatives in moderate to good yields .
Industrial Production Methods
Industrial production methods for methyl 4-iodocubane-1-carboxylate are not well-documented, likely due to the specialized nature of the compound and its limited commercial demand. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Methyl 4-iodocubane-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in the compound can be substituted by nucleophiles such as arylthiolate and diphenylphosphanide ions under photostimulated conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of methyl 4-iodocubane-1-carboxylate include arylthiolate ions, diphenylphosphanide ions, and various solvents such as liquid ammonia and dimethylsulphoxide . Photostimulation is often employed to initiate the reactions.
Major Products
The major products formed from the reactions of methyl 4-iodocubane-1-carboxylate include thioaryl- and diphenylphosphoryl-cubane derivatives .
相似化合物的比较
Similar Compounds
Similar compounds to methyl 4-iodocubane-1-carboxylate include:
1,4-Diiodocubane: Another iodinated cubane derivative used in similar nucleophilic substitution reactions.
Methyl 4-bromocubane-1-carboxylate: A brominated cubane derivative that can undergo similar cross-coupling reactions.
Uniqueness
Methyl 4-iodocubane-1-carboxylate is unique due to the presence of both an iodine atom and a carboxylate group on the cubane structure.
属性
IUPAC Name |
methyl 4-iodocubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IO2/c1-13-8(12)9-2-5-3(9)7-4(9)6(2)10(5,7)11/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHYLPAQBZZHKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12C3C4C1C5C2C3C45I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoxaline](/img/structure/B2449774.png)


![2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2449781.png)
![4-(6-((4-(trifluoromethoxy)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2449782.png)

![1-{4-[({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)methyl]phenyl}pyrrolidin-2-one](/img/structure/B2449786.png)
![N-(2,5-dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2449788.png)
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2449789.png)
![6-(1-{[(3,4-dimethylphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-fluorophenyl)methyl]hexanamide](/img/structure/B2449790.png)
![tert-butyl1-(pyridin-4-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2449791.png)

![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2449795.png)
![2-((2-Chloro-4-fluorobenzyl)(3-methoxyphenyl)amino)-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazole 5,5-dioxide](/img/structure/B2449796.png)
